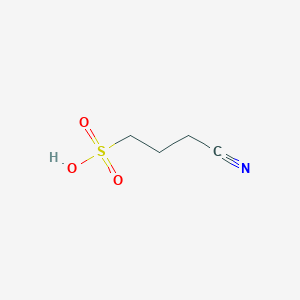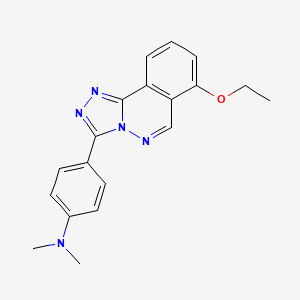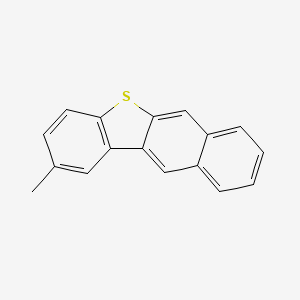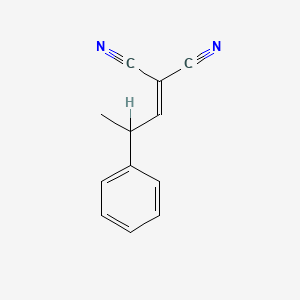
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one is a compound that belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle. The compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of a simple precipitation method using Degussa P25 TiO2 powder as a support and copper nitrate as a precursor . This method is often employed due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of low-power ultraviolet light-emitting diodes (UV-LEDs) as the light source for a photocatalytic water splitting reaction is one such method . This approach is favored for its cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells through the upregulation of cytochrome c and caspases . This mechanism is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one include (2E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) and other acyclic monoterpenoids . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one |
InChI |
InChI=1S/C10H16O.C3H6O/c1-9(2)5-4-6-10(3)7-8-11;1-3(2)4/h5,7-8H,4,6H2,1-3H3;1-2H3/b10-7+; |
Clé InChI |
GDTFWFALBVLQJV-HCUGZAAXSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=O)/C)C.CC(=O)C |
SMILES canonique |
CC(=CCCC(=CC=O)C)C.CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)


